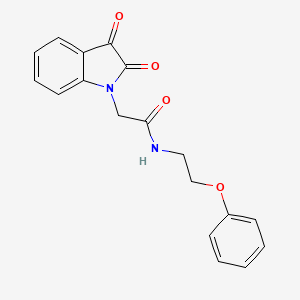

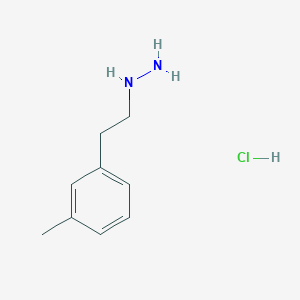

![molecular formula C8H15NO2 B2418828 hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol CAS No. 241132-72-9](/img/structure/B2418828.png)

hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is a chemical compound with the molecular formula C8H15NO2 . It is used for testing and research purposes .

Synthesis Analysis

A series of hexahydro-2H-isoxazolo[2,3-a]pyridines, including hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol, are prepared via nitrone cycloaddition reaction of 4-butyloxycarbonyl-3,4,5,6-tetrahydropyridine-1-oxide with mono- and disubstituted alkenes .Molecular Structure Analysis

The molecular structure of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is defined by its molecular formula, C8H15NO2 .Scientific Research Applications

1. Domino Metathesis and Chemical Synthesis

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol's derivatives have been utilized in domino metathesis, a chemical reaction process. This technique is applied to synthesize isoxazolo[2,3-a]pyridin-7-one, a compound that serves as a versatile scaffold for further chemical reactions. The significance of this process is highlighted in the synthesis of quinolizinone, demonstrating the compound's potential in complex chemical synthesis (Calvet, Blanchard, & Kouklovsky, 2007).

2. Heterocyclic Compound Synthesis

The compound has been instrumental in the synthesis of novel heterocyclic systems, such as isoxazolo[3',4':4,5]thieno[2,3-b]pyridine. These derivatives are synthesized through sequential conversions, showcasing the compound's utility in creating complex heterocyclic structures with potential applications in various scientific fields (Vasilin et al., 2004).

3. Reissert-Henze-Type Reactions

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol derivatives have also been used in Reissert-Henze-type reactions. These reactions facilitate the synthesis of 6-substituted 2-phenacylpyridines, which are challenging to synthesize through alternative methods. This application highlights the compound's role in enabling unique synthetic pathways (Le et al., 2016).

4. Multifunctional Heterocycles Synthesis

The compound is key in the preparation of multifunctional substituted 1H-pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines. It's involved in formal [3+3] cascade cyclocondensation, a method essential for creating these multifunctional heterocycles (Dubovtsev et al., 2017).

5. Nitrone Cycloaddition Reactions

The compound facilitates the construction of isoxazolo[3,4-a]pyrrolizine and isoxazolo[4,3-c]pyridine derivatives via nitrone cycloaddition reactions. This process is crucial for assembling angularly substituted cyclic heterocycles, demonstrating its importance in complex heterocyclic chemistry (Bakthadoss & Srinivasan, 2015).

6. Conformational Behavior Studies

Studies on hexahydro-2H-isoxazolo[2,3-a]pyridines have provided insights into the effects of substituents on their conformational behavior. This research is crucial for understanding the stereochemistry and dynamics of such compounds, which is essential in the design of new molecules (Ali, Alsbaiee, & Wazeer, 2009).

properties

IUPAC Name |

3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFPODBJSDQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

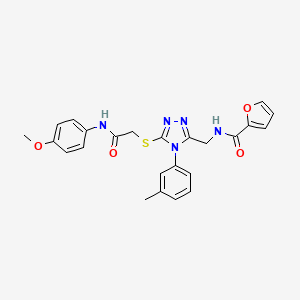

![ethyl 4-(2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2418747.png)

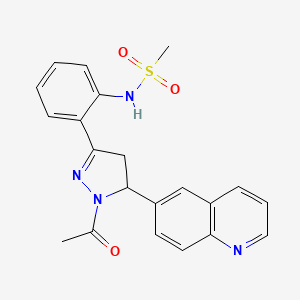

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

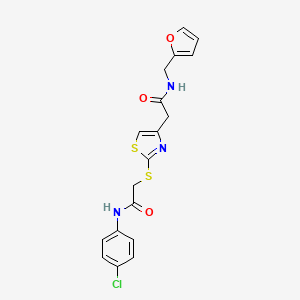

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)

![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)